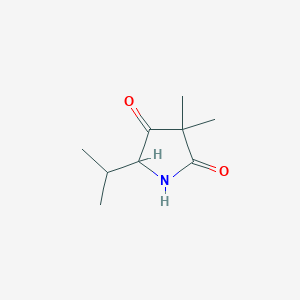![molecular formula C7H12O4S B8491751 [[(Ethylthio)carbonyl]oxy]methyl Propionate](/img/structure/B8491751.png)
[[(Ethylthio)carbonyl]oxy]methyl Propionate
描述
[[(Ethylthio)carbonyl]oxy]methyl Propionate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound belongs to the class of carbonothioates, which are characterized by the presence of a carbon-sulfur bond. The compound’s molecular structure includes a propanoyloxymethyl group and an ethyl group attached to the carbonothioate moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [[(Ethylthio)carbonyl]oxy]methyl Propionate typically involves the reaction of propanoyloxymethyl chloride with sodium ethyl carbonothioate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature for several hours. The product is then purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and allowed to react under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.
化学反应分析
Types of Reactions
[[(Ethylthio)carbonyl]oxy]methyl Propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can yield thiols or thioethers, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; room temperature to mild heating.
Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents.
Substitution: Amines, alcohols; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Various substituted carbonothioates depending on the nucleophile used.
科学研究应用
[[(Ethylthio)carbonyl]oxy]methyl Propionate has found applications in several scientific research areas:
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms involving sulfur-containing substrates.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development targeting specific enzymes or pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of [[(Ethylthio)carbonyl]oxy]methyl Propionate involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator of specific enzymes by binding to their active sites and modulating their activity. The carbonothioate group plays a crucial role in these interactions, often forming covalent bonds with the target molecules, thereby altering their function and activity.
相似化合物的比较
Similar Compounds
- O-Ethyl S-Phenyl Carbonothioate
- O-Methyl S-Ethyl Carbonothioate
- O-Butyl S-Ethyl Carbonothioate
Uniqueness
[[(Ethylthio)carbonyl]oxy]methyl Propionate is unique due to its specific structural features, including the propanoyloxymethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.
属性
分子式 |
C7H12O4S |
|---|---|
分子量 |
192.24 g/mol |
IUPAC 名称 |
ethylsulfanylcarbonyloxymethyl propanoate |
InChI |
InChI=1S/C7H12O4S/c1-3-6(8)10-5-11-7(9)12-4-2/h3-5H2,1-2H3 |
InChI 键 |
DOFRGKDFAQWZPR-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)OCOC(=O)SCC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

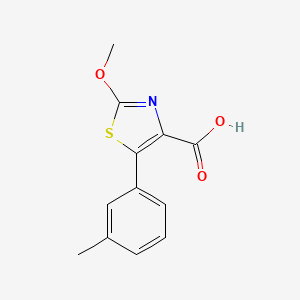

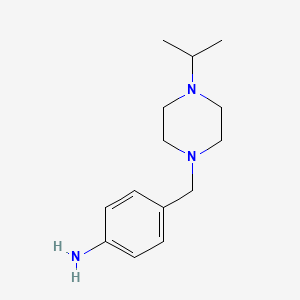
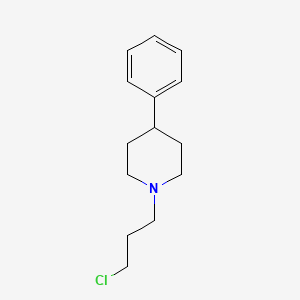
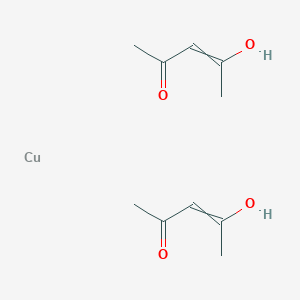
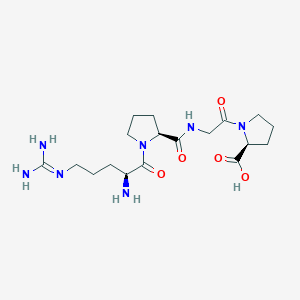
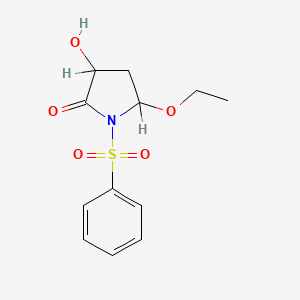
![2-Hydroxymethyl3,5,7-trimethylimidazo[5,4-b]pyridine](/img/structure/B8491740.png)
![4-{[Tert-butyl(dimethyl)silyl]oxy}-1-phenylbut-2-yn-1-one](/img/structure/B8491747.png)
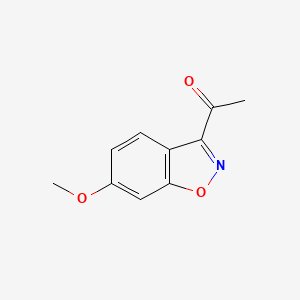
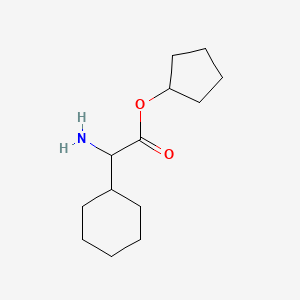
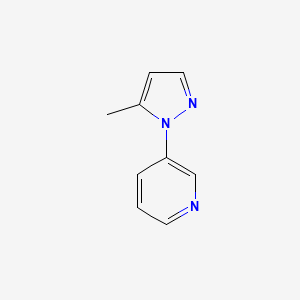
![2-(Pyrazolo[1,5-a]pyrimidin-3-yl)pyridin-4-amine](/img/structure/B8491786.png)
